molecular formula C10H11ClN2 B1524725 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride CAS No. 1165924-13-9

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride

Cat. No. B1524725
M. Wt: 194.66 g/mol
InChI Key: KOOYRALKUWAOGT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their biological potential . Commonly used synthetic strategies for constructing the core scaffold have been discussed . One approach involves the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .


Chemical Reactions Analysis

The chemical reactions involving THIQ analogs are complex and involve multiple steps . For instance, one approach involves the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .

Scientific Research Applications

Synthesis of Lamellarin Alkaloids

  • Lamellarin Synthesis: "1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles" are employed as starting materials in a one-pot synthesis method to create 5,6-dihydropyrrolo[2,1-a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, leading to the synthesis of lamellarin G trimethyl ether and lamellarin U. This approach offers a novel pathway for introducing acid-sensitive protecting groups, bypassing the limitations of traditional synthesis methods like the Bischler-Napieralski reaction (Liermann & Opatz, 2008).

Development of Heterocyclic Compounds

  • Heterocyclic Compound Synthesis: The reactivity of tetrahydroisoquinoline derivatives toward various reagents has been explored, demonstrating their utility in synthesizing a wide range of heterocyclic compounds, including pyrimido[4,5-b]quinolines with potential antimicrobial activity (Elkholy & Morsy, 2006).

Chemical Scaffolds for Drug Development

  • Drug Development Scaffolds: New substituted cinnoline and benzo[h]cinnoline derivatives have been synthesized from tetrahydroisoquinoline compounds, showcasing their value as chemical scaffolds in drug development (Gomaa, 2003).

Synthesis of Fused Heterocyclic Compounds

  • Fused Heterocycles: Tetrahydroisoquinoline derivatives have been used to synthesize a variety of fused heterocyclic compounds, illustrating their versatility in organic chemistry and potential applications in pharmaceutical research (El-Dean, Radwan, & Zaki, 2010).

Enantioselective Alkaloid Synthesis

  • Alkaloid Synthesis: Controlled deprotonation of "6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile" in the α-position has facilitated the enantioselective synthesis of various alkaloids, including laudanidine, armepavine, and laudanosine, through Noyori's asymmetric transfer hydrogenation. This research highlights the compound's utility in the precise and enantioselective synthesis of complex natural products (Blank & Opatz, 2011).

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-3,12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOYRALKUWAOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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